2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione
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Overview
Description
2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as a ligand for dopamine receptors, suggesting applications in the treatment of neurological disorders such as Parkinson’s disease . Additionally, it has been investigated for its ability to inhibit β-amyloid protein aggregation, indicating potential use in Alzheimer’s disease treatment . In industry, it is used in the development of photochromic materials and polymer additives .
Mechanism of Action
The mechanism of action of 2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at its allosteric binding site . This interaction can influence dopamine signaling pathways, which are crucial in the regulation of mood, movement, and cognition. Additionally, its ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of amyloid fibril formation .
Comparison with Similar Compounds
2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione can be compared with other similar compounds such as 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione . While both compounds share the isoindoline-1,3-dione scaffold, their substituents and functional groups differ, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[2-(4-hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O3/c18-11-5-7-16(8-6-11)9-10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4,11,18H,5-10H2 |
InChI Key |
HXANTTQCFUDSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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